4-Bromo-2-hydroxy-6-methylbenzaldehyde
Description
Contextualization within the Chemistry of Halogenated Salicylaldehydes and Benzene (B151609) Derivatives
4-Bromo-2-hydroxy-6-methylbenzaldehyde belongs to the class of halogenated salicylaldehydes, which are derivatives of 2-hydroxybenzaldehyde. The introduction of halogen atoms to the salicylaldehyde (B1680747) framework significantly modifies the electronic properties and reactivity of the molecule. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds. The benzene ring is a fundamental scaffold in organic chemistry, and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of this compound, with electron-donating (hydroxyl and methyl) and electron-withdrawing (bromo and aldehyde) groups, creates a nuanced electronic environment that influences its chemical behavior.
The reactivity of this compound is largely dictated by the interplay of its functional groups. The aldehyde group can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide, which can then participate in various reactions. The bromine atom is a particularly useful handle for synthetic chemists, as it can be readily transformed into other functional groups via reactions such as cross-coupling, lithiation, and nucleophilic aromatic substitution.
Significance as a Chemical Scaffold in Contemporary Organic Synthesis
As a chemical scaffold, this compound offers a versatile platform for the construction of more complex molecular architectures. Its utility as an intermediate in the synthesis of various organic compounds is a primary driver of its relevance in academic and industrial research. For instance, substituted salicylaldehydes are key precursors in the synthesis of chromane (B1220400) derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of salicylaldehydes with enolates or their equivalents provides a versatile route to these important molecules. researchgate.net
While specific, high-profile applications of this compound are not yet widely documented in peer-reviewed literature, its structural motifs are present in compounds explored in medicinal chemistry. The presence of the bromine atom allows for the facile introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of libraries of compounds for biological screening.
A patent for condensed tricyclic derivatives mentions this compound as a chemical compound used in their synthesis, highlighting its role as a building block in the creation of larger, potentially bioactive molecules. google.com
Overview of Research Trajectories and Underexplored Areas
Current research involving compounds structurally similar to this compound is focused on several key areas. The synthesis of novel heterocyclic compounds, particularly those with potential pharmacological activity, is a major thrust. The development of new synthetic methodologies that utilize the unique reactivity of substituted salicylaldehydes is another active area of investigation.
An underexplored area of research for this compound is the systematic investigation of its coordination chemistry. The presence of both a hydroxyl and an aldehyde group in a 1,2-relationship on the benzene ring makes it an excellent candidate for forming stable complexes with a variety of metal ions. The electronic and steric properties of the methyl and bromo substituents could be used to fine-tune the properties of the resulting metal complexes for applications in catalysis or materials science.
Furthermore, the biological activity of this compound and its simple derivatives remains largely uninvestigated. Given the known antimicrobial and antifungal properties of other halogenated salicylaldehydes, a systematic screening of this compound and its derivatives against a panel of pathogens could be a fruitful avenue of research. The synthesis of Schiff base derivatives from this compound and various primary amines could also lead to new compounds with interesting biological and photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBEJYASPBHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for 4 Bromo 2 Hydroxy 6 Methylbenzaldehyde
Established Reaction Pathways for Aromatic Halogenation and Hydroxylation
The foundational approaches to synthesizing 4-Bromo-2-hydroxy-6-methylbenzaldehyde rely on well-established methods for the functionalization of aromatic rings. These methods include the regioselective bromination of a phenol (B47542) precursor and the subsequent introduction of an aldehyde group ortho to the hydroxyl moiety.
Regioselective Bromination Techniques
The regioselective bromination of phenols is a critical step in the synthesis of this compound. The starting material for this transformation would typically be 2-hydroxy-6-methylbenzaldehyde (B95053) or a related phenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group.
Various brominating agents and conditions can be employed to achieve the desired regioselectivity. The use of N-Bromosuccinimide (NBS) is a common method for the selective bromination of activated aromatic rings. researchgate.net The reaction conditions, such as the choice of solvent and temperature, can be optimized to favor the formation of the desired 4-bromo isomer. For instance, carrying out the reaction in a polar solvent can enhance the electrophilicity of the bromine source. researchgate.net
Another approach involves the use of potassium bromide (KBr) in the presence of an oxidizing agent. mdpi.comnih.gov This in situ generation of bromine allows for a more controlled reaction. Layered double hydroxides intercalated with bromate (B103136) anions (ZnAl–BrO3−–LDHs) have been shown to be effective for the highly regioselective monobromination of phenols, favoring the para-position. mdpi.comnih.gov
The table below summarizes various reagents used for the regioselective bromination of phenols.
| Reagent System | Key Features | Reference |
| N-Bromosuccinimide (NBS) | Mild and selective brominating agent for activated rings. | researchgate.net |
| KBr / Oxidant | In situ generation of bromine for controlled reactions. | mdpi.comnih.gov |
| ZnAl–BrO3−–LDHs | High para-selectivity for monobromination of phenols. | mdpi.comnih.gov |
| TMSBr / Sulfoxide | Mild and highly para-selective bromination of phenols. | chemistryviews.org |
Strategies for Ortho-Hydroxylation to the Aldehyde Group
The introduction of the aldehyde group ortho to the hydroxyl group is a hallmark of salicylaldehyde (B1680747) synthesis. Two classical methods for achieving this transformation are the Reimer-Tiemann and Duff reactions.
The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgambeed.combyjus.com The reaction proceeds through the formation of dichlorocarbene, which acts as the electrophile and preferentially attacks the electron-rich phenoxide at the ortho position. wikipedia.orgbyjus.com Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the salicylaldehyde. wikipedia.orgbyjus.com While a classic method, it can sometimes suffer from moderate yields and the formation of the para-isomer as a byproduct. wikipedia.org
The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgecu.eduuni.edusemanticscholar.org This reaction is specific for the ortho-formylation of phenols and proceeds via an iminium ion intermediate. wikipedia.org The reaction is generally inefficient but can be effective for certain substrates. wikipedia.org
More modern and often higher-yielding methods for ortho-formylation of phenols have been developed. One such method employs paraformaldehyde with magnesium chloride and triethylamine. orgsyn.orgmdma.chorgsyn.orgresearchgate.net This approach offers excellent regioselectivity for ortho-formylation and is applicable to a wide range of substituted phenols. orgsyn.orgmdma.chorgsyn.orgresearchgate.net
The following table compares different ortho-formylation methods.
| Reaction | Reagents | Key Features | References |
| Reimer-Tiemann | Chloroform, Base | Classic method, proceeds via dichlorocarbene. | wikipedia.orgambeed.combyjus.com |
| Duff Reaction | Hexamine, Acid | Specific for ortho-formylation, can be low yielding. | wikipedia.orgecu.eduuni.edusemanticscholar.org |
| MgCl2/Et3N/Paraformaldehyde | Paraformaldehyde, MgCl2, Triethylamine | High regioselectivity and good yields for various phenols. | orgsyn.orgmdma.chorgsyn.orgresearchgate.net |
Oxidation and Reduction Approaches for Aldehyde Functionalization
The aldehyde functional group in this compound can undergo a variety of oxidation and reduction reactions to yield other valuable compounds.
Oxidation of the aldehyde group can lead to the corresponding carboxylic acid, 4-bromo-2-hydroxy-6-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).
Reduction of the aldehyde group can produce the corresponding alcohol, (4-bromo-2-hydroxy-6-methyl)phenyl)methanol. Typical reducing agents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent is important to ensure the selective reduction of the aldehyde in the presence of other reducible functional groups.
Metal-Catalyzed Cross-Coupling Reactions for Functional Group Introduction
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the introduction of new functional groups via metal-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of this compound.
The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govorganic-chemistry.orgresearchgate.netrsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. researchgate.net
The table below provides an overview of these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Bond Formed | References |
| Suzuki Coupling | Organoboron compound | Palladium catalyst, Base | C-C | |
| Heck Reaction | Alkene | Palladium catalyst | C-C | |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | C-C (alkyne) | nih.govnih.govorganic-chemistry.orgresearchgate.netrsc.org |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | C-N | researchgate.net |
Asymmetric Synthesis and Enantioselective Routes to Chiral Analogs
While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral analogs, particularly atropisomers where restricted rotation around a single bond leads to chirality. The development of asymmetric and enantioselective routes to such compounds is a significant area of modern organic synthesis.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be employed to control the stereochemical outcome of reactions, leading to the formation of one enantiomer in excess. nih.govnih.goveurekaselect.comyoutube.com For example, chiral amines or Brønsted acids could potentially be used to catalyze reactions involving derivatives of this compound to generate chiral products. eurekaselect.com
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers another avenue for the synthesis of chiral compounds. nih.govjocpr.comnih.govresearchgate.net Enzymes are highly specific and can catalyze reactions with excellent enantioselectivity under mild conditions. nih.govjocpr.comnih.govresearchgate.net For instance, oxidoreductases could be used for the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol, which could then be further elaborated to a chiral analog of the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. This technique can be applied to various steps in the synthesis, such as the formylation or cross-coupling reactions.
The use of alternative solvents , such as ionic liquids or deep eutectic solvents (DESs), can replace traditional volatile organic solvents. nih.govnih.govrsc.orgmdpi.comresearchgate.net These solvents are often non-volatile, non-flammable, and can be recycled, reducing the environmental impact of the synthesis. nih.govnih.govrsc.orgmdpi.comresearchgate.net
Flow chemistry , where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including better temperature control, improved safety, and easier scalability. polimi.it The synthesis of this compound could potentially be adapted to a flow process to enhance its efficiency and sustainability.
The application of these green chemistry principles can lead to more sustainable and environmentally responsible methods for the synthesis of this compound and its derivatives.
Process Optimization for Scalable Synthesis
The development of a scalable synthesis for this compound would likely proceed via the ortho-formylation of the corresponding phenolic precursor, 3-bromo-5-methylphenol (B1280546). A particularly relevant and scalable method is the Casnati-Skattebøl reaction, a magnesium chloride-mediated ortho-formylation of phenols using paraformaldehyde. This method is noted for its high regioselectivity and applicability to large-scale preparations. orgsyn.orgorgsyn.org
Process optimization for this transformation would focus on several key parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact.
Key Reaction Parameters for Optimization:
| Parameter | Laboratory Scale Guideline (Analogous Reaction) orgsyn.org | Considerations for Scalable Synthesis |
| Starting Material | 3-Bromo-5-methylphenol | Purity of the starting phenol is critical to avoid side reactions. A scalable synthesis of 3-bromo-5-methylphenol itself has been reported. |
| Formylating Agent | Paraformaldehyde | A stable, solid source of formaldehyde (B43269), preferable to gaseous formaldehyde for large-scale handling. Stoichiometry needs optimization to ensure complete reaction without excessive waste. |
| Lewis Acid | Anhydrous Magnesium Chloride (MgCl₂) | Crucial for activating the phenol and directing the ortho-formylation. Anhydrous conditions are essential; moisture will deactivate the catalyst. |
| Base | Triethylamine (Et₃N) | Acts as a base and ligand. The molar ratio relative to the phenol and MgCl₂ is a critical parameter to optimize for reaction rate and yield. |
| Solvent | Tetrahydrofuran (THF) or Acetonitrile (B52724) | Solvent choice impacts solubility, reaction temperature, and work-up. Acetonitrile can be a viable alternative to THF with minimal impact on yield. orgsyn.org For scale-up, factors like cost, toxicity, and ease of recovery are paramount. |
| Temperature | ~75°C (Gentle Reflux) | Temperature control is vital for managing reaction kinetics and preventing side-product formation. Exothermic events must be carefully controlled in large reactors. |
| Reaction Time | 2-4 hours | Monitoring reaction completion (e.g., by HPLC) is necessary to optimize batch cycle times and prevent degradation of the product. |
| Work-up & Purification | Acidic wash (e.g., 1N HCl), extraction, and recrystallization | The work-up procedure must be adapted for large volumes. Minimizing emulsion formation during extraction is a key challenge. orgsyn.org Crystallization is a highly effective and scalable purification method for obtaining high-purity solid product. |
Detailed Research Findings and Optimization Strategies:
The optimization of a scalable synthesis for this compound would involve a systematic study of the above parameters. The goal is to achieve a process that is not only high-yielding but also robust and reproducible on an industrial scale.
Reagent Stoichiometry: The molar ratios of 3-bromo-5-methylphenol to MgCl₂, triethylamine, and paraformaldehyde are critical. In related preparations, an excess of the formylating agent and the base/Lewis acid combination is often employed to drive the reaction to completion. orgsyn.org For a cost-effective process, minimizing the excess of these reagents without compromising the yield is a primary optimization target.
Solvent Selection and Concentration: While THF and acetonitrile are effective, their cost and environmental profile might necessitate exploring other options for industrial production. The concentration of the reaction (substrate loading) is another key factor. Higher concentrations are generally more economical as they increase reactor throughput, but can lead to issues with mixing, heat transfer, and solubility.
Temperature and Pressure Control: The reaction is typically run at the reflux temperature of the solvent under atmospheric pressure. orgsyn.org For large-scale reactors, efficient heat management is crucial to maintain a consistent temperature profile throughout the reaction vessel and prevent thermal runaways, which can be a risk with exothermic formylation reactions. wikipedia.org
Addition Rates: The order and rate of reagent addition can significantly impact the reaction outcome. For instance, the dropwise addition of the phenol to the mixture of MgCl₂, triethylamine, and paraformaldehyde can help to control the initial exotherm and maintain optimal reaction conditions. orgsyn.org
Purification Strategy: Recrystallization is a preferred method for large-scale purification of solid products due to its efficiency and cost-effectiveness. The choice of crystallization solvent is critical and must be optimized to provide high recovery of the product with excellent purity, while also being suitable for industrial use in terms of safety and cost.
By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring consistent product quality and favorable process economics for industrial production.
Reactivity, Reaction Mechanisms, and Transformation Chemistry of 4 Bromo 2 Hydroxy 6 Methylbenzaldehyde
Electrophilic Reactivity of the Aldehyde Moiety
The aldehyde functional group (-CHO) is characterized by a carbonyl carbon that is sp² hybridized and bonded to both a hydrogen atom and the aromatic ring. The significant difference in electronegativity between carbon and oxygen results in a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions and Their Scope
Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. This initially forms a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product.
The reactivity of the aldehyde can be influenced by both steric and electronic factors. In 4-Bromo-2-hydroxy-6-methylbenzaldehyde, the methyl group at the ortho position (C6) can introduce some steric hindrance, potentially slowing down the approach of bulky nucleophiles compared to an unsubstituted salicylaldehyde (B1680747). Electronically, the electron-donating hydroxyl and methyl groups increase the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing bromine atom has an opposing effect.
The scope of nucleophilic addition reactions for this aldehyde is broad, encompassing a variety of nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen Nucleophiles | Water (H₂O), Alcohols (ROH) | Hydrates, Hemiacetals/Acetals |
| Sulfur Nucleophiles | Thiols (RSH) | Thioacetals |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Imines (Schiff Bases) |
| Carbon Nucleophiles | Cyanide (CN⁻), Grignard Reagents (RMgX) | Cyanohydrins, Secondary Alcohols |
| Hydride Nucleophiles | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohols |
Condensation Reactions Leading to Imines and Related Derivatives
A prominent reaction of the aldehyde moiety is its condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.
Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral imine product.
Substituted salicylaldehydes, such as 5-bromo salicylaldehyde, are frequently used in the synthesis of Schiff base ligands for coordination chemistry. By analogy, this compound can react with a wide range of primary amines (aliphatic and aromatic) to produce a diverse library of Schiff bases, which are valuable intermediates in organic synthesis and in the development of metal complexes.
Aromatic Ring Activation and Deactivation by Substituents
The reactivity of the benzene (B151609) ring towards electrophilic attack is significantly influenced by the electronic properties of the substituents attached to it. In this compound, the hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups collectively determine the rate and regioselectivity of electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. The mechanism involves the attack of an electrophile (E⁺) on the electron-rich π system of the benzene ring. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Influence of Halogen, Hydroxyl, and Methyl Groups on Regioselectivity
The directing effect of each substituent determines the position at which a new electrophile will be introduced. Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing.
The available positions for substitution on the this compound ring are C3 and C5. The regiochemical outcome of an EAS reaction will depend on the cumulative effects of the existing groups.
| Substituent | Position | Electronic Effect | Classification | Directing Effect |
| -OH | C2 | Strong +R, -I | Strongly Activating | Ortho, Para |
| -CH₃ | C6 | Weak +I, Hyperconjugation | Weakly Activating | Ortho, Para |
| -Br | C4 | Weak -I, +R | Weakly Deactivating | Ortho, Para |
Hydroxyl Group (-OH): This is a powerful activating group due to the resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the ring, increasing its nucleophilicity. It strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C4) is blocked by the bromine atom, and one ortho position (C6) is blocked by the methyl group. It therefore strongly directs towards the other ortho position, C3.
Methyl Group (-CH₃): This is a weakly activating group through an inductive effect (+I) and hyperconjugation. It also directs incoming electrophiles to its ortho and para positions. The para position is C3, and the ortho position is C5.
Bromo Group (-Br): Halogens are a unique class. They are deactivating due to their strong inductive electron-withdrawal (-I effect), but they are ortho-, para-directing because of their resonance effect (+R), where a lone pair can be donated to the ring to stabilize the arenium ion intermediate. The bromo group at C4 directs to its ortho positions, C3 and C5.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts its own characteristic reactivity to the molecule. It can act as a weak acid and as a nucleophile. The presence of an intramolecular hydrogen bond between the phenolic hydrogen and the aldehyde oxygen atom can influence its reactivity.
The acidity of the phenolic proton is enhanced by the electron-withdrawing aldehyde and bromo substituents. This allows the compound to react with bases to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis, where it reacts with an alkyl halide to form an ether.
Furthermore, the hydroxyl group can be acylated to form esters. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine) would yield the corresponding ester derivative at the phenolic oxygen. This reaction is often used to protect the hydroxyl group during other synthetic transformations.
Alkylation and Acylation Reactions
Alkylation and acylation reactions of this compound are expected to primarily involve the hydroxyl group, as it is a strong nucleophile.
Alkylation Reactions: The hydroxyl group can be readily alkylated in the presence of a base and an alkylating agent. The regioselectivity of alkylation in polysubstituted phenols can be influenced by steric and electronic factors. In a study on the alkylation of 2,4-dihydroxybenzaldehyde, regioselective alkylation at the 4-hydroxy position was achieved with high yields. researchgate.net For this compound, the hydroxyl group at the 2-position is flanked by a methyl group and an aldehyde group, which could sterically hinder the approach of bulky alkylating agents. However, for smaller alkylating agents, O-alkylation is expected to proceed efficiently.
Acylation Reactions: Similarly, the hydroxyl group can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding ester. The reactivity in acylation can be influenced by the electronic nature of the substituents on the aromatic ring. While specific data for this compound is not available, studies on other hydroxybenzaldehydes demonstrate that this transformation is a common and efficient way to protect or modify the hydroxyl group. researchgate.net
Below is a table summarizing the expected products of alkylation and acylation reactions:
| Reaction Type | Reagents | Expected Product |
| Alkylation | R-X (Alkyl halide), Base | 4-Bromo-2-alkoxy-6-methylbenzaldehyde |
| Acylation | RCOCl (Acyl chloride), Base | 4-Bromo-6-methyl-2-formylphenyl acetate |
Chelation and Complexation Properties
Salicylaldehyde and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. mdpi.comniscpr.res.in They typically act as bidentate ligands, coordinating to the metal center through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group of the aldehyde.
This compound is expected to exhibit similar chelation properties. The presence of the bromo and methyl substituents may influence the stability and spectroscopic properties of the resulting metal complexes due to their electronic and steric effects. Studies on various substituted salicylaldehydes have shown that they form stable complexes with transition metals such as Fe(III), Cu(II), Ni(II), Co(II), and Zn(II). mdpi.comniscpr.res.innih.gov The coordination of the salicylaldehyde ligand to the metal ion is typically confirmed by spectroscopic methods, such as infrared spectroscopy, where a shift in the C=O and C-O stretching frequencies is observed upon complexation. mdpi.com
The table below lists some examples of metal complexes formed with substituted salicylaldehydes, which can be considered analogous to the expected behavior of this compound.
| Metal Ion | Ligand | Complex Geometry | Reference |
| Fe(III) | Substituted Salicylaldehydes | Distorted Octahedral | mdpi.com |
| Cu(II) | Substituted Salicylaldehydes | Square-Planar | nih.gov |
| Ni(II) | Substituted Salicylaldehydes | Dimeric, Five-coordinate | nih.gov |
| Zn(II) | N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Distorted Tetrahedral | iosrjournals.org |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not available in the literature, insights can be gained from studies on related salicylaldehyde derivatives.
Kinetic Studies and Rate Determining Steps
Kinetic studies on reactions involving substituted salicylaldehydes can provide valuable information about the reaction mechanism and the factors that influence the reaction rate. For instance, a kinetic study on the racemization of L-glutamic acid catalyzed by various substituted salicylaldehydes and cupric ions revealed a linear relationship between the logarithm of the rate constant and the Hammett constant of the substituent. oup.com This suggests that the electronic properties of the substituents on the salicylaldehyde ring play a significant role in the catalytic activity. In the case of this compound, the electron-withdrawing bromo group and the electron-donating methyl group would be expected to have opposing effects on the reaction rates of transformations involving the aromatic ring or the aldehyde/hydroxyl groups.
Another relevant area is the kinetics of condensation reactions, such as the Knoevenagel condensation. A kinetic study of the condensation of salicylaldehyde with diethyl malonate indicated that the rate-determining step could be decarboxylation under certain conditions. researchgate.net The substituents on the salicylaldehyde ring can influence the rate of such condensation reactions.
Computational Elucidation of Transition States
Computational chemistry provides a powerful tool for investigating reaction mechanisms and elucidating the structures of transition states. Although no specific computational studies on this compound were found, theoretical studies on related systems can offer a framework for understanding its reactivity.
For example, a computational investigation of the titanium-salicylaldehyde-catalyzed cyanation of benzaldehyde (B42025) using B3LYP//ONIOM methods predicted that the rate-determining step is the attack of the cyanide ion on the adsorbed benzaldehyde. nih.gov The study also explored how the stereochemistry of the reaction is controlled by the coordination of the benzaldehyde to the chiral catalyst. Such computational approaches could be applied to this compound to model its reactions, predict the structures of intermediates and transition states, and understand the influence of the bromo and methyl substituents on the reaction pathways.
Derivatization and Structural Diversity from 4 Bromo 2 Hydroxy 6 Methylbenzaldehyde
Synthesis of Schiff Bases and Their Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of 4-Bromo-2-hydroxy-6-methylbenzaldehyde with various primary amines. iosrjournals.orgscispace.com This reaction is typically carried out under reflux in a suitable solvent like ethanol. The resulting Schiff base ligands are often crystalline solids and can be characterized by spectroscopic methods such as FT-IR and NMR. iosrjournals.orgnih.gov The formation of the imine bond is a key step that opens up a vast chemical space for derivatization. sapub.org
The electronic properties of the Schiff base can be tuned by varying the substituents on the amine precursor. Aromatic amines, for instance, form stable and highly conjugated Schiff bases. iosrjournals.org These compounds are not just synthetic intermediates but also exhibit a range of biological activities. nih.gov
Below is a table summarizing the synthesis of a representative Schiff base from this compound:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| This compound | Aniline | N-(4-Bromo-2-hydroxy-6-methylbenzylidene)aniline | Ethanol, Reflux | ekb.eg |
Schiff bases derived from substituted salicylaldehydes are known to form stable complexes with a variety of transition metals, a property that is extensively explored in coordination chemistry. nih.govscience.gov
Formation of Complex Molecular Architectures (e.g., Macrocycles, Cages)
The strategic placement of reactive functional groups in this compound allows for its use in the construction of intricate molecular architectures such as macrocycles and cages. These large, cyclic molecules are of significant interest due to their ability to encapsulate guest molecules and act as catalysts or sensors. researchgate.net The synthesis of such structures often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. cam.ac.uk
One common approach to macrocyclization is the reaction of two equivalents of the aldehyde with a diamine, leading to the formation of a [2+2] macrocyclic Schiff base. The geometry of the diamine linker plays a crucial role in directing the cyclization and determining the size and shape of the resulting macrocycle.
General strategies for the synthesis of macrocycles often rely on the principles of thermodynamic or kinetic control to achieve high yields of the desired cyclic product. cam.ac.uk While specific examples of macrocycles derived directly from this compound are not extensively detailed in the provided search results, the general methodologies for synthesizing macrocycles from salicylaldehyde (B1680747) derivatives are well-established and applicable. rsc.org For instance, the synthesis of calixarenes, a class of macrocyclic compounds, can be achieved through the condensation of phenols and aldehydes. researchgate.net
Integration into Polymeric and Oligomeric Systems
This compound can be incorporated into polymeric and oligomeric structures through various polymerization techniques. The phenolic hydroxyl group and the aldehyde functionality are key to these reactions. One of the most well-known examples of polymerization involving phenolic aldehydes is the formation of phenol-formaldehyde resins. britannica.comwikipedia.org In this type of condensation polymerization, the aldehyde reacts with the phenol (B47542) units to form methylene (B1212753) bridges, creating a cross-linked polymer network. wikipedia.org
The presence of the bromo and methyl substituents on the aromatic ring of this compound can influence the properties of the resulting polymer, such as its thermal stability and solubility. These substituents can also provide sites for further post-polymerization modification.
Recent research has also explored the synthesis of functional polymers from salicylaldehyde derivatives through techniques like polymerization-induced self-assembly (PISA). rsc.org This method allows for the creation of well-defined block copolymer nano-objects. Furthermore, phenolic aldehydes can be chemically modified to produce diols, which can then be used as monomers for the synthesis of polyesters and polyurethanes. mdpi.com The general reaction of phenols with aldehydes in an alkaline environment is a fundamental process in the synthesis of certain polymers. researchgate.net
Ligand Design for Coordination Chemistry
The Schiff bases derived from this compound are excellent ligands for a wide range of metal ions. The oxygen of the deprotonated phenolic group and the nitrogen of the azomethine group act as donor atoms, allowing the ligand to chelate to a metal center, forming a stable complex. scispace.comnih.gov The coordination of these ligands to metal ions is often indicated by a shift in the C=N stretching frequency in the IR spectrum. nih.gov
The resulting metal complexes have diverse coordination geometries and can exhibit interesting magnetic, spectroscopic, and catalytic properties. nih.govscience.gov For example, transition metal complexes of Schiff bases have been investigated for their catalytic activity in various organic transformations, including oxidation and polymerization reactions. researchgate.netmdpi.com The electronic and steric properties of the ligand, which can be modified by the substituents on the salicylaldehyde and amine precursors, play a crucial role in determining the properties and reactivity of the metal complex. biointerfaceresearch.com
The following table provides examples of metal complexes formed with Schiff base ligands derived from substituted salicylaldehydes:
| Ligand (derived from) | Metal Ion | Complex Formula (general) | Potential Application | Reference |
| Substituted Salicylaldehyde and Primary Amine | Cu(II), Ni(II), Co(II), Zn(II) | [M(L)2] or [M(L)Cl2] | Catalysis, Antimicrobial agents | nih.govscience.gov |
| 5-bromosalicylaldehyde and 2-(4-aminophenyl)ethan-1-ol | Cr(III), Fe(III), Mn(II) | [M(L)Cln(H2O)m] | Anticancer, Antimicrobial agents | nih.gov |
| Substituted Salicylaldehydes | Pd(II) | [Pd(L)2] | Antimicrobial, DNA interaction | nih.gov |
The design of these ligands allows for the fine-tuning of the electronic environment around the metal center, which is a key aspect of developing efficient catalysts and functional materials. biointerfaceresearch.com
Design and Synthesis of Conformationally Restricted Analogs
Introducing conformational rigidity into a molecule can have profound effects on its biological activity and material properties. For this compound, the design and synthesis of conformationally restricted analogs would involve modifying its structure to limit the rotational freedom of its functional groups. This can be achieved by incorporating the molecule into a cyclic or polycyclic system.
One approach is to form bicyclic or tricyclic scaffolds that lock the relative positions of the hydroxyl and aldehyde groups. researchgate.net Such constrained structures can provide valuable insights into the bioactive conformation of the molecule when it interacts with a biological target. The synthesis of these analogs often requires multi-step synthetic sequences involving key cyclization reactions.
While specific examples for this compound were not found, the general principles of designing conformationally rigid analogs are well-established in medicinal chemistry and materials science. nih.gov These principles can be applied to create novel derivatives with potentially enhanced or more specific properties.
Advanced Spectroscopic Characterization and Structural Analysis for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-2-hydroxy-6-methylbenzaldehyde by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
While one-dimensional (¹H and ¹³C) NMR provides initial information about the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring. No correlation would be seen between these aromatic protons and the aldehyde or methyl protons, as they are separated by more than three bonds.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum of this molecule would show correlations between the aldehyde proton and the aldehyde carbon, the methyl protons and the methyl carbon, and each of the two aromatic protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (typically 2-3 bonds), which is key to piecing together the full structure. It reveals correlations between protons and carbons that are not directly bonded. For instance, the aldehyde proton would show a correlation to the aromatic carbon C1, and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons. The methyl protons would correlate with the C6 and C1 carbons of the ring. These correlations definitively establish the substitution pattern on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted data based on typical chemical shifts for similar structures.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (from ¹H) |
|---|---|---|---|
| -CHO | ~9.8-10.2 | ~190-195 | C1, C2 |
| -OH | ~11.0-12.0 | - | C1, C2, C3 |
| Ar-H3 | ~7.3-7.6 | ~120-125 | C1, C2, C4, C5 |
| Ar-H5 | ~7.5-7.8 | ~135-140 | C1, C3, C4, C6 |
| -CH₃ | ~2.3-2.6 | ~20-25 | C1, C5, C6 |
| C1 | - | ~120-125 | - |
| C2 | - | ~160-165 | - |
| C3 | - | ~120-125 | - |
| C4 | - | ~115-120 | - |
| C5 | - | ~135-140 | - |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is employed to study materials in their solid phase, providing insights into phenomena such as polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can identify the presence of different crystalline forms and characterize the local molecular environment and packing within the crystal lattice of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a characteristic fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. The spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, likely broadened due to hydrogen bonding. A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. Aromatic C-H and C=C stretching vibrations would appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is often more sensitive to non-polar bonds. The aromatic ring vibrations and the C-Br stretching vibration (typically found at lower frequencies, ~500-600 cm⁻¹) would be clearly observable in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3400 (broad) |
| Aldehyde C-H | C-H Stretch | 2820-2850 and 2720-2750 |
| Aldehyde C=O | C=O Stretch | 1650-1680 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Methyl C-H | C-H Bending | 1375-1450 |
| Aromatic C-O | C-O Stretch | 1200-1300 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state. For this compound, the presence of the benzene ring conjugated with the aldehyde group gives rise to characteristic π → π* transitions. The hydroxyl and bromo substituents can also influence the position and intensity of these absorption bands. Typically, substituted benzaldehydes exhibit strong absorptions in the UV region, often with multiple bands corresponding to different electronic transitions within the conjugated system.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula (C₈H₇BrO₂ for this compound). Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), a hydrogen atom, or a bromine atom, leading to characteristic fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in distinctive pairs of peaks (M and M+2) for bromine-containing fragments, which is a key diagnostic feature.
X-ray Crystallography for Definitive Molecular and Supramolecular Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique would provide unambiguous confirmation of the connectivity and substitution pattern of this compound. Moreover, it would reveal critical information about its supramolecular structure, including bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the aldehyde oxygen of another) and halogen bonding, which dictate how the molecules pack in the crystal lattice.
Advanced Surface Analysis Techniques (e.g., XPS) for Material Characterization
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS provides invaluable insights into its surface chemistry, which is crucial for applications in materials science and catalysis.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Shifts in these binding energies provide information about the chemical bonding and oxidation state of the elements.
In the context of this compound, an XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), and Bromine (Br) on the surface of the material. High-resolution scans of the C 1s, O 1s, and Br 3d regions would provide detailed information about the chemical environments of these atoms.
Detailed Research Findings:
A high-resolution C 1s spectrum of this compound would be deconvoluted into several peaks, each corresponding to a different chemical environment for the carbon atoms. For instance, carbon atoms in the methyl group (-CH3), the aromatic ring (C-C/C-H), the carbon bonded to the hydroxyl group (C-OH), the carbon bonded to the bromine atom (C-Br), and the aldehyde group (C=O) would all exhibit slightly different binding energies.
The O 1s spectrum would typically show two distinct peaks corresponding to the oxygen in the hydroxyl (-OH) group and the aldehyde (C=O) group, respectively. The difference in their binding energies would be indicative of the different electronic environments.
The Br 3d spectrum is particularly informative. For covalently bonded bromine in organic compounds, such as the C-Br bond in this compound, the Br 3d spectrum shows a doublet due to spin-orbit splitting (3d5/2 and 3d3/2). The binding energy of the Br 3d5/2 peak for a C-Br bond is typically observed around 70-71 eV. researchgate.net The precise position of these peaks can confirm the covalent nature of the bromine atom and its attachment to the benzene ring. Any deviation from these expected values could indicate different chemical states or surface contamination.
The quantitative analysis of the peak areas in the XPS spectra allows for the determination of the surface elemental composition, which can be compared to the theoretical stoichiometry of the compound.
Interactive Data Tables:
Below are the expected binding energy ranges for the different chemical species within this compound, based on typical values for organic compounds.
Table 1: Expected C 1s Binding Energies for this compound
| Functional Group | Expected Binding Energy (eV) |
| C-C, C-H (Aromatic ring, -CH3) | 284.5 - 285.0 |
| C-Br | 285.5 - 286.5 |
| C-OH | 286.0 - 287.0 |
| C=O (Aldehyde) | 287.5 - 288.5 |
Table 2: Expected O 1s Binding Energies for this compound
| Functional Group | Expected Binding Energy (eV) |
| C=O (Aldehyde) | 531.0 - 532.0 |
| C-O H | 532.5 - 533.5 |
Table 3: Expected Br 3d Binding Energies for this compound
| Orbital | Expected Binding Energy (eV) |
| Br 3d5/2 | 70.0 - 71.0 |
| Br 3d3/2 | 71.0 - 72.0 |
These tables provide a reference for the interpretation of XPS data for this compound and similar brominated aromatic compounds. The precise binding energies can be influenced by factors such as surface charging and the specific calibration of the instrument.
Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Hydroxy 6 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 4-Bromo-2-hydroxy-6-methylbenzaldehyde, DFT calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.
A comprehensive theoretical study on the closely related molecule, 5-Bromo-2-Hydroxybenzaldehyde (also known as 5-Bromosalicylaldehyde), utilized the DFT method with the 6-311++G(d,p) basis set for optimization and subsequent calculations. researchgate.net This level of theory is well-suited to provide reliable geometric and electronic properties. Similar approaches are applied to understand the structural and electronic characteristics of various substituted benzaldehydes.
HOMO-LUMO Analysis and Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates charge transfer within the molecule and indicates a higher propensity to engage in chemical reactions. For instance, in a study of 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, suggesting significant chemical stability. mdpi.com In another study on 2-amino-5-bromo benzaldehyde (B42025), DFT calculations were used to determine not only the HOMO and LUMO energies but also a suite of global reactivity descriptors. aip.org
These descriptors, derived from the FMO energies, provide a quantitative measure of a molecule's reactivity. Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A larger value indicates greater stability. aip.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity. aip.org
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η, where μ is the chemical potential, -χ).
The following table presents representative data calculated for analogous benzaldehyde derivatives, illustrating the insights gained from HOMO-LUMO analysis.
| Parameter | 4-hydroxybenzaldehyde mdpi.com | 2-amino-5-bromo benzaldehyde aip.org |
| EHOMO (eV) | Data not specified | - |
| ELUMO (eV) | Data not specified | - |
| Energy Gap (ΔE) (eV) | ~5.01 | - |
| Electronegativity (χ) | - | Yes |
| Chemical Potential (μ) | - | Yes |
| Global Hardness (η) | - | Yes |
| Global Softness (S) | - | Yes |
Note: Specific values for 2-amino-5-bromo benzaldehyde were calculated but not explicitly listed in the abstract. The table indicates that these parameters were determined in the study.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions, which in turn predicts the sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
In studies of substituted benzaldehydes, the MEP map consistently shows that the most negative potential is located around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs of electrons. researchgate.netmdpi.com Conversely, the hydrogen atom of the hydroxyl group typically represents a region of positive potential. mdpi.com For 4-hydroxybenzaldehyde, the MEP was mapped between -7.673 x 10-2 and 7.673 x 10-2 a.u., with the red color denoting the highest electron repulsion and blue the strongest attraction. mdpi.com This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent. nih.gov
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Landscapes: Identify the most stable conformations (rotational isomers or rotamers) and the energy barriers between them. The orientation of the hydroxyl and aldehyde groups relative to the benzene (B151609) ring and the methyl group can significantly impact the molecule's properties.
Analyze Solvent Effects: Simulate the molecule in different solvents to understand how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. The explicit interaction with solvent molecules can be crucial for accurately modeling chemical processes in solution.
Study Intermolecular Interactions: In the context of materials science or biochemistry, MD can simulate the interaction of the molecule with surfaces, polymers, or biological macromolecules like proteins. For halogenated compounds, MD simulations have been specifically developed to model halogen bonding, a type of non-covalent interaction that can be important in ligand-protein binding. nih.gov
For example, a study on 5-Bromo-2-Hydroxybenzaldehyde mentioned the execution of molecular dynamics simulations to study the interactions between the molecule and different proteins, highlighting its application in drug design. researchgate.net
Ab Initio and Semi-Empirical Methods for Mechanistic Pathways
Investigating the step-by-step mechanism of a chemical reaction requires calculating the energies of reactants, products, and, most importantly, the transition states that connect them. While DFT is often used for this purpose, other quantum mechanical methods like ab initio and semi-empirical calculations are also valuable.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using experimental data for parametrization. They can provide very high accuracy, especially for small molecules, but are computationally expensive. They would be suitable for detailed studies of specific reaction steps involving this compound, such as its synthesis or its role as a reactant in forming more complex structures.
Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. They are much faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescales, though with some trade-off in accuracy. They can be useful for initial explorations of reaction pathways before applying more rigorous methods.
Computational studies on related salicylaldehydes have used these methods to probe reaction mechanisms. For instance, theoretical simulations on the enantioselective cyanation of benzaldehyde catalyzed by titanium−salicylaldehyde (B1680747) complexes were performed to identify the rate-determining steps and understand the origin of stereochemistry. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
For analogs of this compound, QSAR studies can be highly informative. For example, a QSAR study on a series of 18 benzaldehyde derivatives as inhibitors of phenoloxidase identified key physicochemical descriptors that predict their inhibitory activity. documentsdelivered.com The study found that:
Hydrophobicity of the substituent at the para position played a major role.
The electron-donating effect of the para substituent was also significant, though less so than hydrophobicity.
An ortho-hydroxyl group contributed to higher inhibition activity, likely through intramolecular hydrogen bonding. documentsdelivered.com
Another 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors developed robust models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to provide insights for designing novel inhibitors. nih.gov These models generate 3D contour maps that visualize where steric bulk, positive or negative charges, and hydrophobic or hydrophilic character would enhance or diminish the activity of the molecule. Such models could be applied to predict the potential biological activity of this compound based on its structural features.
The table below summarizes the types of compounds and methods used in relevant QSAR studies on benzaldehyde analogs.
| Studied Compounds | Target Activity | QSAR Methods | Key Findings |
| 18 Benzaldehyde derivatives documentsdelivered.com | Inhibition of Sarcophaga neobellaria phenoloxidase | Stepwise Multiple Regression, Principal Component Analysis | Hydrophobicity of para-substituent is a major factor; ortho-hydroxyl group enhances activity. |
| 57 Benzaldehyde thiosemicarbazone, benzaldehyde, and benzoic acid derivatives nih.gov | Inhibition of Pieris rapae phenoloxidase | CoMFA, CoMSIA, Flexible Docking | Developed predictive 3D-QSAR models to guide the design of new inhibitors. |
| 20 derivatives of 5-(substituted benzaldehyde) thiazolidine-2,4-dione jmaterenvironsci.com | Antimicrobial activity against Staphylococcus Aureus | Principal Component Analysis (PCA), Multiple Linear Regression (MLR) | A validated 2D-QSAR model was generated to correlate molecular descriptors with antimicrobial activity. |
Applications in Advanced Organic Materials and Catalysis
Utilization as Monomers or Precursors for Functional Polymers and Copolymers
4-Bromo-2-hydroxy-6-methylbenzaldehyde serves as a valuable monomer for the synthesis of functional polymers and copolymers. The aldehyde and hydroxyl groups can participate in various polymerization reactions, leading to materials with tailored properties. For instance, salicylaldehyde (B1680747) derivatives can be used to create polymers that can be further modified to impart specific functionalities. rsc.org
One approach involves the copolymerization of substituted benzaldehydes with other monomers to create polyacetals. researchgate.net The electronic properties of the substituents on the benzaldehyde (B42025) ring can influence the reactivity of the monomer and the properties of the resulting polymer. researchgate.net The presence of the bromo- and methyl groups in this compound can be expected to impart increased thermal stability and specific solubility characteristics to the polymer chains.
Furthermore, polymers derived from salicylaldehydes can be designed to be "metastable," depolymerizing in response to specific triggers, which is a desirable characteristic for certain advanced applications. researchgate.net The functional groups on the this compound monomer unit can also be utilized for post-polymerization modifications, allowing for the introduction of further functionalities. For example, salicylaldehyde-functionalized block copolymers have been synthesized and subsequently cross-linked to create luminescent nanoparticles. rsc.org
Below is a table summarizing the potential polymerization reactions involving this compound:
| Polymerization Type | Reactive Groups Involved | Potential Polymer Properties |
| Polyacetal formation | Aldehyde group | Thermally stable, potentially stimuli-responsive |
| Polyester synthesis | Hydroxyl and aldehyde groups (after oxidation) | Biodegradable, functionalizable |
| Schiff base polymers | Aldehyde group with diamines | High thermal stability, potential for metal coordination |
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures. nih.govacs.org The building blocks for these frameworks are organic linkers and, in the case of MOFs, metal ions or clusters. The functional groups and geometry of the organic linker are crucial in determining the final structure and properties of the framework.
While direct incorporation of this compound into MOFs and COFs has not been extensively reported, its structure suggests it could be a promising candidate as a functionalized linker. The aldehyde group can participate in the imine bond formation, a common reaction used in the synthesis of COFs. escholarship.org The hydroxyl and aldehyde groups can act as a chelating site for metal ions in the formation of MOFs.
The bromine atom on the aromatic ring can serve several purposes. It can be used for post-synthetic modification of the framework, allowing for the attachment of other functional groups. researchgate.net Additionally, the presence of a heavy atom like bromine can influence the electronic properties of the framework, which could be beneficial for applications in gas storage and separation. acs.org The methyl group provides steric bulk, which can be used to control the porosity and interpenetration of the framework.
Role in the Development of Luminescent or Optoelectronic Materials
Substituted salicylaldehydes and their derivatives are known to be precursors for materials with interesting photophysical properties, including luminescence. mdpi.com The formation of Schiff bases from salicylaldehydes, for instance, can lead to compounds with aggregation-induced emission, a phenomenon where the molecules become highly fluorescent in the aggregated state. rsc.org
This compound can be utilized in the synthesis of such luminescent materials. The electronic properties of the substituents on the salicylaldehyde ring can tune the emission wavelength and quantum yield of the resulting fluorophores. researchgate.net Theoretical studies on salicylaldehyde-based compounds have shown that they can possess significant non-linear optical (NLO) properties, which are crucial for optoelectronic applications. researchgate.netresearchgate.net The intramolecular charge transfer characteristics of these molecules, which are influenced by the donor and acceptor groups on the aromatic ring, are key to their NLO activity. nih.gov
The table below outlines the potential applications of this compound in luminescent and optoelectronic materials:
| Application Area | Key Molecular Feature | Resulting Property |
| Organic Light-Emitting Diodes (OLEDs) | Formation of fluorescent Schiff bases | Tunable light emission |
| Non-Linear Optical (NLO) Materials | Intramolecular charge transfer | Second- and third-order optical nonlinearities |
| Fluorescent Sensors | Chelation with metal ions | Changes in fluorescence upon ion binding |
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
Substituted salicylaldehydes are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov The resulting metal complexes often exhibit significant catalytic activity in various organic transformations. researchgate.netsrce.hr The hydroxyl and aldehyde oxygen atoms of this compound can act as a bidentate chelating ligand, forming a stable six-membered ring with a metal center. nih.gov
The nature of the substituents on the salicylaldehyde ligand can modulate the electronic and steric properties of the metal complex, thereby influencing its catalytic performance. The electron-withdrawing effect of the bromine atom and the steric hindrance of the methyl group in this compound can fine-tune the reactivity of the metal center. nih.gov
Metal complexes derived from substituted salicylaldehydes have been employed as catalysts in a variety of reactions, including oxidation, reduction, and cross-coupling reactions. researchgate.netresearchgate.net For instance, vanadium complexes with salicylaldehyde-derived ligands have been used as catalysts for oxidative bromination reactions. researchgate.net Furthermore, these ligands can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts that are easily separable and recyclable. researchgate.net
Molecular Mechanisms of Biological Interaction and Biochemical Probing
Studies on Enzyme Inhibition and Allosteric Modulation
There is no specific information available in the scientific literature regarding the enzyme inhibition or allosteric modulation properties of 4-Bromo-2-hydroxy-6-methylbenzaldehyde.
Mechanisms of Antimicrobial Activity at the Cellular Level
The antimicrobial potential of this compound has not been investigated or reported. Therefore, there is no data on its mechanisms of action against bacteria or fungi at the cellular level.
Molecular Pathways of Anti-inflammatory Action
The potential anti-inflammatory properties of this compound remain unexplored. No studies have been published that investigate its effects on key molecular pathways involved in inflammation, such as NF-κB, MAPK, or JAK-STAT signaling pathways, nor its influence on the production of inflammatory mediators like cytokines or prostaglandins.
Modulation of Pro-inflammatory Mediators and Cytokines
Research on the isomer 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has demonstrated its capacity to modulate key molecules involved in the inflammatory response. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, BHMB was shown to concentration-dependently suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suppression, in turn, leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are significant pro-inflammatory mediators. nih.gov
Furthermore, BHMB has been observed to decrease the mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the same cell line. nih.gov This broad-spectrum inhibition of pro-inflammatory mediators and cytokines suggests a potent anti-inflammatory potential for this structural class of brominated hydroxybenzaldehydes.
Table 1: Effect of 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) on Pro-inflammatory Mediators and Cytokines in LPS-stimulated RAW 264.7 cells
| Mediator/Cytokine | Effect of BHMB | Reference |
| iNOS (protein and mRNA) | Suppressed | nih.gov |
| COX-2 (protein and mRNA) | Suppressed | nih.gov |
| Nitric Oxide (NO) | Production Inhibited | nih.gov |
| Prostaglandin E2 (PGE2) | Production Inhibited | nih.gov |
| TNF-α (mRNA) | Reduced | nih.gov |
| IL-6 (mRNA) | Reduced | nih.gov |
| IL-1β (mRNA) | Reduced | nih.gov |
Investigation of Signaling Pathways (e.g., NF-κB, MAPK)
To understand the molecular basis of its anti-inflammatory effects, the influence of 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) on critical inflammatory signaling pathways has been investigated. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the regulation of inflammatory gene expression.
Studies have shown that BHMB effectively inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages. nih.gov Specifically, it suppresses the phosphorylation and subsequent degradation of the inhibitory protein IκB-α. This is a crucial step, as IκB-α degradation is required for the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. BHMB was found to markedly inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov
In addition to its effects on the NF-κB pathway, BHMB also modulates the MAPK signaling cascade. The compound was observed to inhibit the LPS-stimulated phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK. nih.gov The inhibition of these key signaling pathways provides a mechanistic explanation for the observed reduction in pro-inflammatory mediator and cytokine expression. nih.gov
Table 2: Impact of 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) on Inflammatory Signaling Pathways
| Signaling Pathway | Target Molecule | Effect of BHMB | Reference |
| NF-κB Pathway | Phosphorylation of IκB-α | Suppressed | nih.gov |
| Degradation of IκB-α | Suppressed | nih.gov | |
| Nuclear Translocation of p65 | Inhibited | nih.gov | |
| Nuclear Translocation of p50 | Inhibited | nih.gov | |
| MAPK Pathway | Phosphorylation of ERK | Inhibited | nih.gov |
| Phosphorylation of p38 | Inhibited | nih.gov |
Interactions with DNA and Proteins
As of the current body of scientific literature, there are no specific studies detailing the direct interactions of this compound with DNA or proteins.
There is currently no available research on the binding of this compound to specific proteins or DNA, nor are there any published ligand-protein docking studies for this compound.
Information regarding the potential for this compound to cause covalent modifications of biomolecules is not available in the current scientific literature.
Influence on Cellular Metabolism and Gene Expression
Specific research on the influence of this compound on cellular metabolism and broader gene expression is not yet available.
There are no published transcriptomic or proteomic studies that have analyzed the global cellular responses to treatment with this compound.
Metabolomic Profiling to Elucidate Metabolic Shifts
There are no available metabolomic studies investigating the effects of this compound on cellular metabolism. Consequently, data on any metabolic shifts induced by this compound, which would be crucial for understanding its physiological or pathological effects, is currently non-existent. Without such research, it is impossible to detail its impact on metabolic pathways.
Exploration of Molecular Targets in Neurodegenerative Research
The exploration of this compound as a potential therapeutic agent or research tool in the field of neurodegenerative diseases has not been a subject of published research. There are no studies identifying or characterizing its molecular targets within neuronal cells or in models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease. The potential neuroprotective or neurotoxic effects of this compound remain uninvestigated.
While research exists on structurally related bromophenol compounds, which have shown various biological activities, these findings cannot be extrapolated to this compound without specific investigation. The scientific community has yet to publish any findings that would fulfill the detailed analysis requested.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-hydroxy-6-methylbenzaldehyde, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves bromination of a methyl-substituted benzaldehyde precursor followed by hydroxylation. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) can introduce the bromine substituent. Subsequent hydroxylation may employ acidic or basic hydrolysis. Purity is validated via HPLC (>95%) and recrystallization using ethanol/water mixtures .
- Key Parameters : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and optimize stoichiometry to minimize byproducts like di-brominated derivatives .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H NMR (CDCl₃) identifies aldehyde protons (~10.2 ppm), hydroxyl protons (broad peak at ~12.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms carbonyl (C=O at ~190 ppm) and bromine-induced deshielding .
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O-H (~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows molecular ion [M+H]⁺ at m/z 215.04 .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density-functional theory (DFT) calculations (B3LYP/6-31G*) can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze electrophilicity indices to predict sites for nucleophilic attack, particularly at the bromine or aldehyde group .
- Validation : Compare computed activation energies with experimental kinetic data for reactions like Suzuki coupling .
Q. What experimental approaches resolve contradictions in reported CYP450 inhibition profiles?
- Methodology : Conduct in vitro assays using human liver microsomes to measure IC₅₀ values for CYP isoforms (e.g., CYP1A2, CYP3A4). Use fluorogenic substrates (e.g., ethoxyresorufin for CYP1A2) and LC-MS/MS for metabolite quantification. Address variability by standardizing incubation conditions (pH 7.4, 37°C) .
- Data Interpretation : Cross-validate with molecular docking studies to identify binding interactions with CYP active sites .
Q. How does solvent polarity influence the compound’s tautomeric equilibrium (keto-enol forms)?
- Methodology : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, DMSO). Monitor absorption shifts (~300 nm for enol vs. ~280 nm for keto). Quantify equilibrium constants () via integration of H NMR peaks in deuterated solvents .
Contradiction Analysis
Q. Why do solubility studies report conflicting log values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
